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Compound of Interest

Compound Name: 4-Chloro-2-hydroxynicotinic acid

CAS No.: 605661-82-3

Cat. No.: B1592073 Get Quote

CAS Number: 605661-82-3
Synonyms: 4-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid; 4-Chloro-2-hydroxy-3-

pyridinecarboxylic acid.

Part 1: Chemical Identity & Core Properties
This molecule exists in a dynamic tautomeric equilibrium between the enol form (2-

hydroxypyridine) and the keto form (2-pyridone). In the solid state and polar solvents, the 2-

pyridone (keto) tautomer predominates, which significantly influences its solubility and reactivity

profile.
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Property Data

Molecular Formula C₆H₄ClNO₃

Molecular Weight 173.55 g/mol

Appearance Off-white to pale yellow crystalline powder

Melting Point 198–202 °C (Decomposes)

pKa (Predicted) ~3.5 (Carboxylic acid), ~9.0 (Pyridone NH)

Solubility
Soluble in DMSO, DMF, dilute aqueous base;

sparingly soluble in water/ethanol.[1][2][3][4]

Tautomerism
Predominantly 4-chloro-2-oxo-1,2-

dihydropyridine-3-carboxylic acid in solution.

Part 2: Synthesis & Manufacturing Protocols
The Challenge of Regioselectivity
The synthesis of 4-chloro-2-hydroxynicotinic acid is non-trivial due to the competing

reactivity of the C2 and C4 positions. The most robust industrial route avoids the non-selective

hydrolysis of 2,4-dichloronicotinic acid (which typically yields the unwanted 2-chloro-4-hydroxy

isomer) and instead utilizes selective deoxychlorination.

Primary Synthetic Route: Selective Chlorination
Precursor: 2,4-Dihydroxynicotinic acid (2,4-dihydroxy-3-pyridinecarboxylic acid).

Mechanism: The C4-hydroxyl group in 2,4-dihydroxypyridines has more "phenolic" character

and is more susceptible to nucleophilic displacement by chloride ions (via activation with

POCl₃) than the C2-hydroxyl, which is part of the stable cyclic amide (lactam) system. By

carefully controlling stoichiometry and temperature, the C4 position can be selectively

chlorinated.

Step-by-Step Protocol:
Reagents:
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2,4-Dihydroxynicotinic acid (1.0 eq)

Phosphorus oxychloride (POCl₃) (1.1–1.5 eq)

Catalytic DMF (Dimethylformamide)

Solvent: Acetonitrile or neat POCl₃ (if carefully monitored).

Procedure:

Setup: Charge a dry glass-lined reactor with 2,4-dihydroxynicotinic acid and acetonitrile

under N₂ atmosphere.

Activation: Add catalytic DMF (0.1 eq).

Chlorination: Add POCl₃ dropwise at 0–5 °C to control the exotherm.

Reaction: Heat the mixture to 60–70 °C (Do not reflux vigorously, as this promotes 2,4-

dichlorination). Monitor via HPLC for the disappearance of starting material.

Quench: Cool to room temperature and pour the reaction mixture slowly into crushed

ice/water with vigorous stirring.

Isolation: Adjust pH to ~3–4 using saturated Sodium Acetate or dilute NaOH. The product

precipitates as a solid.

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water

(1:1) to remove trace 2,4-dichloro impurities.

Yield: Typically 65–75%.

Part 3: Reactivity & Derivatization (SAR Map)
The molecule serves as a trifunctional scaffold. Understanding the reactivity order is critical for

designing multi-step syntheses.

C4-Chlorine: The Electrophilic "Warhead"
Reactivity: High. Susceptible to SₙAr (Nucleophilic Aromatic Substitution).[5]
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Application: Displacement by amines (anilines, aliphatic amines), thiols, or alkoxides. This is

the primary method for introducing diversity in kinase inhibitor libraries.

Conditions: Mild heating (40–80 °C) in DMF or Ethanol with a base (DIPEA or K₂CO₃).

C3-Carboxylic Acid: The Anchoring Group
Reactivity: Moderate. Standard carboxylic acid transformations.

Application: Amide coupling (EDC/HOBt), esterification, or decarboxylation (at high

temperatures >200 °C) to yield 4-chloro-2-pyridone.

N1 / C2-Oxygen: The Tautomeric Handle
Reactivity: Low to Moderate.

Application: N-alkylation vs. O-alkylation. Under basic conditions (NaH/DMF), alkylation often

occurs at N1 (forming N-substituted pyridones). O-alkylation (forming 2-alkoxypyridines)

requires specific silver salts (Ag₂CO₃) or specific leaving groups.

Part 4: Visualizing the Chemistry
Figure 1: Synthesis and Reactivity Logic
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Caption: Selective synthesis pathway from 2,4-dihydroxynicotinic acid and subsequent

divergence points for medicinal chemistry.
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Part 5: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The 4-chloro group is frequently replaced by bulky aniline derivatives to target the ATP-binding

pocket of kinases. The 2-pyridone motif (lactam) can serve as a hydrogen bond donor/acceptor

pair, mimicking the hinge region interactions of adenine.

Antibacterial Agents
Derivatives of 4-chloro-2-hydroxynicotinic acid are structural analogs of the quinolone

antibiotics. Cyclization of the C3-acid and N1-amine side chains can yield bicyclic

naphthyridinone cores, known for DNA gyrase inhibition.

Fragment-Based Screening
Due to its low molecular weight (173.55 Da) and high ligand efficiency, this molecule is an ideal

"fragment" for crystallographic screening, offering vectors for growth at C4 (hydrophobic) and

C3 (solubilizing/bonding).

Part 6: Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (acid chloride

formation possible if activated).

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(contains Nitrogen and Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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